

Technical Guide: Elucidation of the Structure of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylpyridine-3-carboxamidine

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **6-methylpyridine-3-carboxamidine**. Initial database searches indicate that the intended compound of interest is more commonly identified as 6-methylpyridine-3-carboxamide (also known as 6-methylnicotinamide), and as such, this document will focus on the structural characterization of this amide. This guide outlines the key analytical techniques and methodologies required to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, a summary of physicochemical and spectroscopic data, and a discussion of its known biological significance are presented. While complete experimental spectral data for 6-methylpyridine-3-carboxamide is not readily available in public databases, this guide provides expected spectral characteristics based on its chemical structure and data from closely related compounds.

Introduction

6-Methylpyridine-3-carboxamide, a derivative of nicotinamide (Vitamin B3), is a molecule of interest in biochemical and pharmaceutical research. Its structural similarity to nicotinamide suggests potential roles in various biological processes. Accurate structural elucidation is the cornerstone of understanding its chemical properties, reactivity, and biological function. This

document serves as a technical resource for researchers engaged in the synthesis, identification, and application of this compound.

Physicochemical and Spectroscopic Data

The structural and physical properties of 6-methylpyridine-3-carboxamide are summarized below. It is important to note that while some physical data is well-documented, a complete set of experimental spectroscopic data is not consistently available across public databases. The spectral data presented here is a combination of reported values and predicted characteristics based on the molecular structure.

Property	Value	Reference(s)
IUPAC Name	6-methylpyridine-3-carboxamide	[1]
Synonyms	6-Methylnicotinamide, 2-Methylpyridine-5-carboxamide	
CAS Number	6960-22-1	[2]
Molecular Formula	C ₇ H ₈ N ₂ O	[2]
Molecular Weight	136.15 g/mol	
Melting Point	197-199 °C	
¹ H NMR (DMSO-d ₆ , 400 MHz)	Predicted: ~8.8 ppm (s, 1H, H2), ~8.1 ppm (dd, 1H, H4), ~7.8 ppm (br s, 1H, NH), ~7.4 ppm (br s, 1H, NH), ~7.3 ppm (d, 1H, H5), ~2.5 ppm (s, 3H, CH ₃)	
¹³ C NMR (DMSO-d ₆ , 100 MHz)	Predicted: ~167 ppm (C=O), ~157 ppm (C6), ~148 ppm (C2), ~137 ppm (C4), ~129 ppm (C3), ~123 ppm (C5), ~24 ppm (CH ₃)	
Mass Spectrum (EI)	Expected m/z: 136 (M ⁺), 120, 93, 66	
Infrared (IR) Spectrum (KBr)	Expected peaks (cm ⁻¹): 3350-3150 (N-H stretch), 3050-3000 (Ar C-H stretch), 1680 (C=O stretch, Amide I), 1600-1450 (C=C and C=N stretch), 1400 (N-H bend, Amide II)	

Experimental Protocols

Synthesis of 6-Methylpyridine-3-carboxamide

A plausible synthetic route to 6-methylpyridine-3-carboxamide involves the amidation of a 6-methylnicotinic acid derivative, such as the corresponding methyl ester.

Step 1: Esterification of 6-Methylnicotinic Acid

- Suspend 6-methylnicotinic acid (1.0 eq) in methanol (10 volumes).
- Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).
- Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-methylnicotinate.[3][4]

Step 2: Amidation of Methyl 6-Methylnicotinate

- Dissolve methyl 6-methylnicotinate (1.0 eq) in a saturated solution of ammonia in methanol.
- Transfer the solution to a sealed pressure vessel.
- Heat the reaction mixture at 100-120 °C for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction vessel to room temperature and carefully vent.
- Concentrate the mixture under reduced pressure to obtain the crude product.
- Purify the crude 6-methylpyridine-3-carboxamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

3.2.2 Mass Spectrometry (MS)

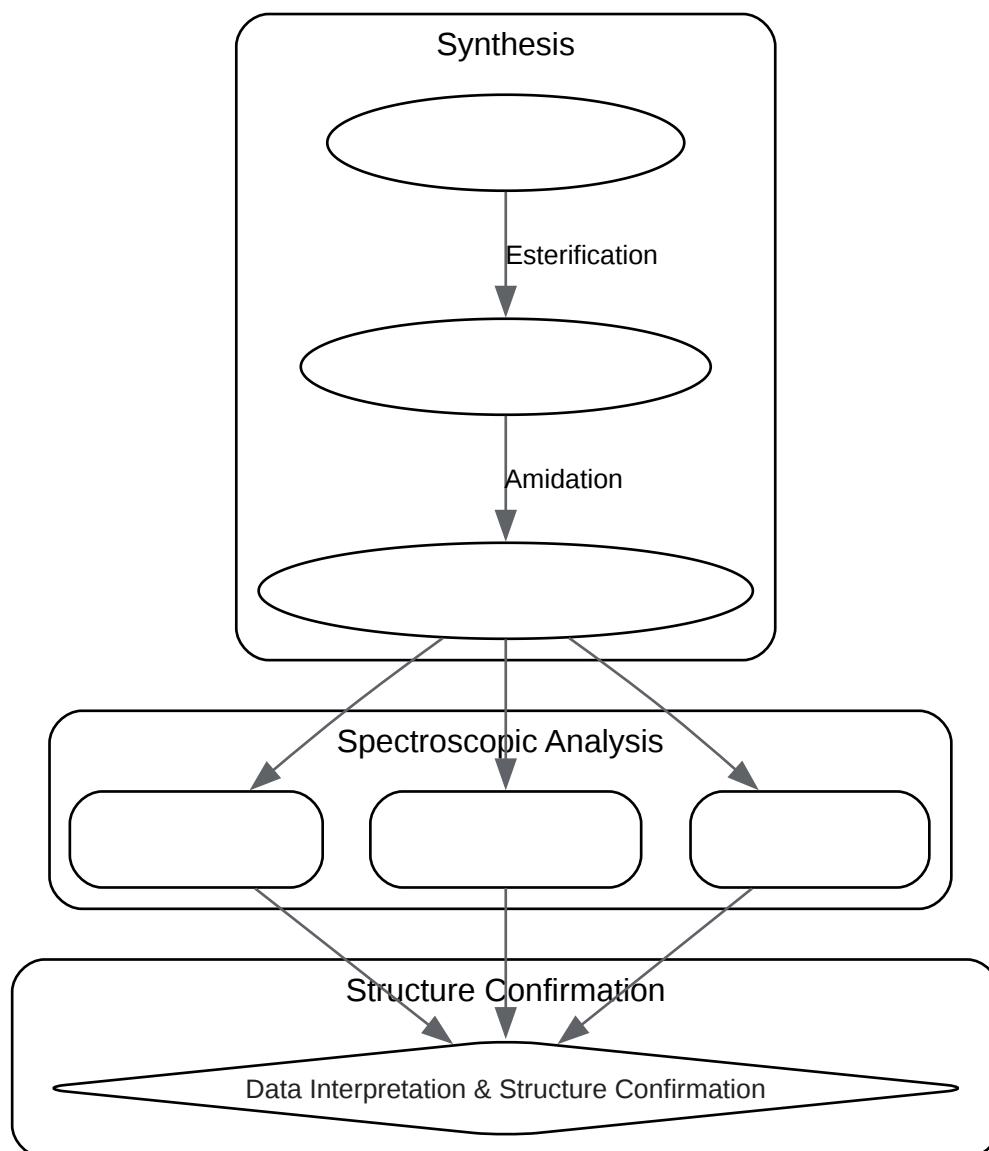
- Technique: Electron Ionization (EI) mass spectrometry.
- Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile.
- Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 amu.

3.2.3 Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Analysis: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.^[5]

Structural Elucidation Workflow and Diagrams

The logical process for the structural elucidation of 6-methylpyridine-3-carboxamide is depicted in the following workflow diagram.



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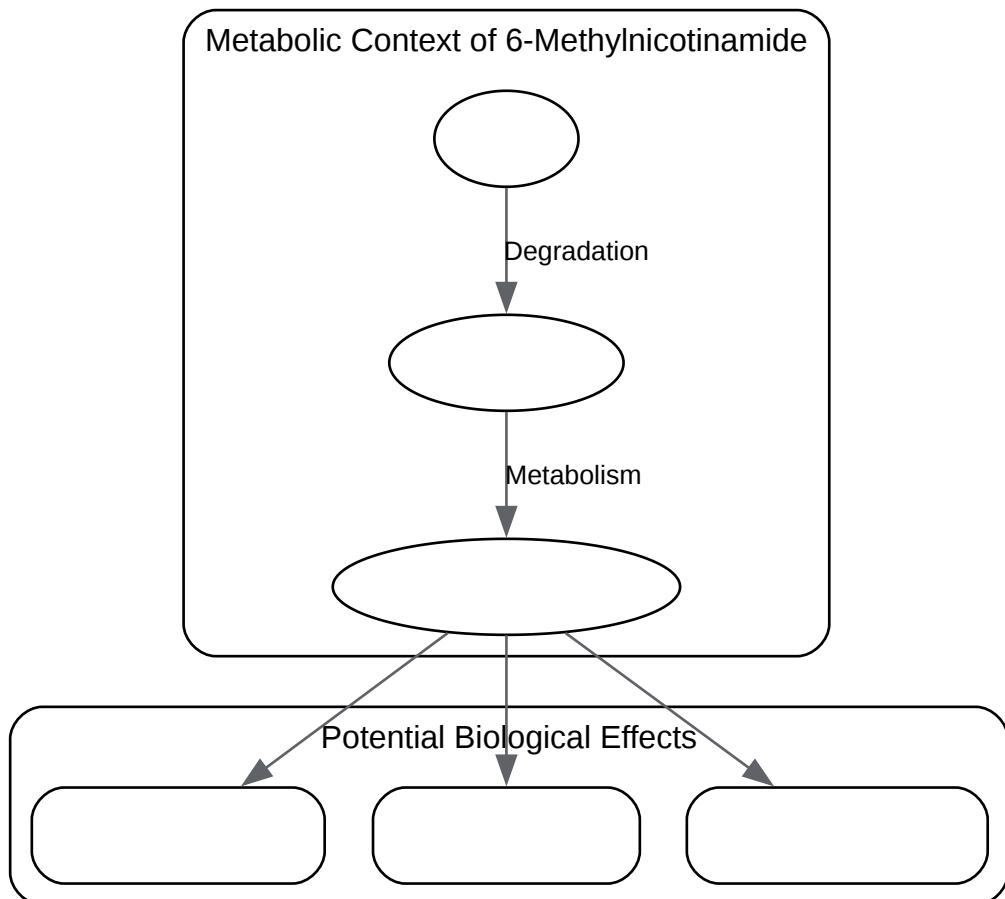
Caption: Workflow for the Synthesis and Structural Elucidation of 6-Methylpyridine-3-carboxamide.

Biological Significance and Potential Pathways

6-Methylnicotinamide is recognized as an endogenous metabolite.^{[6][7]} Its presence in biological systems suggests a role in metabolic pathways, potentially related to nicotinamide and NAD⁺ metabolism. Research has indicated that fluctuations in the levels of 6-methylnicotinamide may be associated with certain physiological and pathological states. For

instance, an increase in 6-methylnicotinamide has been observed in the acute stages of intracerebral hemorrhage in animal models, where it is suggested to exacerbate neurological damage.[6][7]

The compound is also explored for its potential as an antioxidant and its role in various enzymatic reactions.[8] Its ability to modulate biological pathways makes it a subject of interest in research related to neurodegenerative diseases and metabolic disorders.[8]



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Caption: Potential Metabolic Context and Biological Roles of 6-Methylnicotinamide.

Conclusion

The structural elucidation of 6-methylpyridine-3-carboxamide relies on a combination of chemical synthesis and spectroscopic analysis. While a definitive and publicly available set of

experimental spectra is currently lacking, the expected analytical data, derived from its molecular structure, provides a solid foundation for its identification. The outlined synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound. Further investigation into its biological activities is warranted to fully understand its physiological roles and therapeutic potential.

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- To cite this document: BenchChem. [Technical Guide: Elucidation of the Structure of 6-Methylpyridine-3-carboxamidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316810#6-methylpyridine-3-carboxamidine-structure-elucidation>

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